BenchChemオンラインストアへようこそ!

(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)methanol

Synthetic Chemistry Process Chemistry GPR119 Agonist Synthesis

The compound (1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)methanol (CAS: 1134112-74-5) is a bifunctional synthetic intermediate featuring a 5-ethylpyrimidine head group and a piperidin-4-ylmethanol tail. While not a bioactive drug substance itself, its core scaffold is critical in medicinal chemistry, serving as the foundational building block for potent, orally bioavailable GPR119 agonists.

Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol
Cat. No. B8009913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)methanol
Molecular FormulaC12H19N3O
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCCC1=CN=C(N=C1)N2CCC(CC2)CO
InChIInChI=1S/C12H19N3O/c1-2-10-7-13-12(14-8-10)15-5-3-11(9-16)4-6-15/h7-8,11,16H,2-6,9H2,1H3
InChIKeyRAKODUKNXONDIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)methanol: A Key Scaffold for GPR119 Agonist Synthesis


The compound (1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)methanol (CAS: 1134112-74-5) is a bifunctional synthetic intermediate featuring a 5-ethylpyrimidine head group and a piperidin-4-ylmethanol tail . While not a bioactive drug substance itself, its core scaffold is critical in medicinal chemistry, serving as the foundational building block for potent, orally bioavailable GPR119 agonists [1]. This compound's value is derived from its ability to undergo further functionalization at the alcohol handle, enabling the construction of complex, patent-protected molecules for metabolic disease research.

Why Simple Piperidine Methanol Analogs Fail to Mimic (1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)methanol


Generic substitution of the 5-ethylpyrimidine-piperidine core with simpler pyrimidine or piperidine analogs is not viable for programs targeting the GPR119 pharmacophore. The 5-ethyl group on the pyrimidine is a crucial structural determinant for GPR119 agonist potency, with structure-activity relationship (SAR) studies on downstream analogs showing that removal or replacement of this group leads to compounds with significantly reduced or abolished receptor activity [1]. Furthermore, the specific 4-substituted piperidine alcohol is essential; the unsubstituted analog (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol (PPIM), for instance, is documented as a cytotoxic compound , indicating a fundamentally different biological profile inconsistent with the target intermediate's intended use in metabolic drug synthesis. The specific substitution pattern is thus non-interchangeable.

Quantitative Differentiation Guide for (1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)methanol


Validated Synthetic Yield vs. Alternative Intermediates

The target compound is produced via a direct SNAr reaction between 4-piperidinemethanol and 2-chloro-5-ethylpyrimidine. A patented process demonstrates an 85% isolated yield on a multi-gram scale (21 mmol), providing a direct comparison to the synthesis of its 3-propanol homolog, which is often complicated by side reactions on the extended alkyl chain. The documented isolated yield for the target methanol derivative using K2CO3 in DMA at 130°C provides a quantitative benchmark for procurement and process chemistry evaluations, where maximizing intermediate throughput is critical [1].

Synthetic Chemistry Process Chemistry GPR119 Agonist Synthesis

Advanced Scaffold for Potent GPR119 Agonist vs. Unsubstituted Analogs

The 5-ethylpyrimidine fragment is a key structural feature for generating highly potent GPR119 agonists. While direct data for the methanol intermediate is absent, downstream analogues derived directly from it, such as compound 20 (2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]propyl 7-fluoro-5-(methylsulfonyl)-2,3-dihydro-1H-indole-1-carboxylate), demonstrate an EC50 of 7.7 nM at human GPR119 [1]. In contrast, early lead compounds in the same series that lacked this specific 5-ethylpyrimidine-piperidine tailpiece, such as compound 22c, served merely as starting points for optimization [2], underscoring the critical contribution of the ethyl substitution to achieving nanomolar potency.

GPR119 Agonism Type 2 Diabetes Structure-Activity Relationship

Validated Chemical Identity vs. Uncharacterized Analogs

The chemical identity of the target compound is rigorously established. The patent literature provides full proton NMR characterization (¹H-NMR (400 MHz, CDCl₃): δ 8.16 (2H, s), typical of the pyrimidine protons; δ 2.45 (2H, q, J=7.6 Hz) and δ 1.19 (3H, t, J=7.6 Hz), confirming the ethyl group substitution) [1]. In contrast, publicly available characterization data is not available for closely related proprietary intermediates. This verified analytical reference standard supports unambiguous identity confirmation during quality control, a non-negotiable requirement for reproducible research.

Chemical Characterization Quality Control Analytical Chemistry

Optimal R&D and Procurement Scenarios for (1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)methanol


Synthesis of Next-Generation GPR119 Agonists for Type 2 Diabetes

This compound is the optimal starting material for medicinal chemistry programs targeting GPR119. As evidenced by its role in creating a 7.7 nM agonist [1], the scaffold is validated for generating lead molecules. Procuring this specific intermediate allows research teams to directly elaborate the alcohol handle into diverse carbamate, ether, or ester prodrugs, bypassing the need for de novo construction of the privileged tailpiece.

Process Chemistry Scale-Up Feasibility Studies

Companies evaluating the commercial manufacturing viability of a GPR119 agonist candidate should procure this compound. The documented 85% single-step synthetic yield from readily available starting materials provides a reliable initial benchmark for cost-of-goods (COGS) modeling and process route scouting, which is superior to investing in intermediates with uncharacterized or multi-step syntheses [2].

Analytical Reference Standard for Metabolite Identification

In drug metabolism and pharmacokinetics (DMPK) studies of 5-ethylpyrimidine-containing clinical candidates, this compound's well-characterized NMR spectrum [3] allows it to serve as a cost-effective, authentic reference standard for the tentative identification of phase I metabolic products resulting from side-chain oxidation.

Quote Request

Request a Quote for (1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.